2-chloro-N-(4-iodophenyl)propanamide
Overview
Description
2-chloro-N-(4-iodophenyl)propanamide is an organic compound with the molecular formula C₉H₉ClINO It is a derivative of propanamide, featuring both chloro and iodo substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodophenyl)propanamide typically involves the reaction of 4-iodoaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in a suitable solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-iodophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles. For example, the iodo group can be replaced by a different halogen or an alkyl group through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives. For instance, the amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups. For example, oxidation with potassium permanganate (KMnO₄) can introduce hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reducing the amide group.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions can be used for oxidizing the phenyl ring.
Major Products Formed
Substitution: Formation of new halogenated or alkylated derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxylated phenyl derivatives.
Scientific Research Applications
2-chloro-N-(4-iodophenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodophenyl)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloro and iodo substituents can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the nature of the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-iodophenyl)propanamide
- 2-chloro-N-(3-iodophenyl)propanamide
- 2-chloro-N-(4-bromophenyl)propanamide
Uniqueness
2-chloro-N-(4-iodophenyl)propanamide is unique due to the specific positioning of the iodo group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of both chloro and iodo substituents provides a unique combination of electronic and steric effects, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRUZQSWNMSKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279108 | |
Record name | Propanamide, 2-chloro-N-(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-09-9 | |
Record name | Propanamide, 2-chloro-N-(4-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21262-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, 2-chloro-N-(4-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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